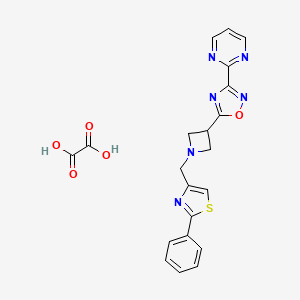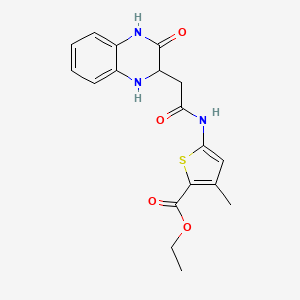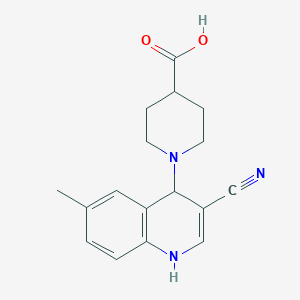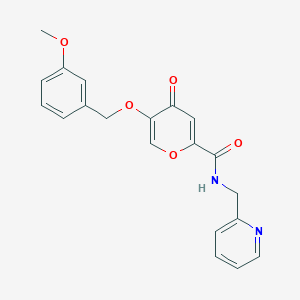![molecular formula C22H16N2O5 B2790866 N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide CAS No. 442557-45-1](/img/structure/B2790866.png)
N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide, also known as BDIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDIQ is a complex molecule that has a unique structure, making it a promising candidate for further exploration.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of the compound “N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide”, also known as “N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide”.
Anticancer Activity
This compound has shown significant potential in anticancer research. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.
Mitochondrial Inhibition
Research has demonstrated that this compound can inhibit mitochondrial membrane potential, particularly in tumor cells experiencing glucose starvation . This property is crucial because tumor cells often rely on mitochondrial function for survival under low glucose conditions, making this compound a potential therapeutic agent for targeting cancer metabolism.
Synthetic Lethality
The compound has been explored for its role in synthetic lethality, a strategy used in cancer treatment where two non-lethal mutations lead to cell death when combined . By targeting specific pathways that cancer cells depend on, this compound can selectively kill cancer cells while sparing normal cells, offering a targeted approach to cancer therapy.
Antioxidant Activity
Studies have also investigated the antioxidant properties of this compound . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound’s ability to scavenge free radicals and reduce oxidative damage makes it a valuable candidate for further research in this area.
Tubulin Polymerization Inhibition
The compound has been studied for its ability to inhibit tubulin polymerization . Tubulin is a key component of the cytoskeleton, and its polymerization is essential for cell division. By inhibiting this process, the compound can disrupt cell division, leading to cell death, which is particularly useful in cancer treatment.
Structure-Activity Relationship (SAR) Studies
Researchers have conducted detailed structure-activity relationship (SAR) studies to optimize the compound’s anticancer properties . These studies help identify the most effective structural modifications to enhance the compound’s potency and selectivity, providing valuable insights for the development of more effective anticancer agents.
Apoptosis Induction
The compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells . Apoptosis is a critical process for eliminating damaged or unwanted cells, and its induction by this compound highlights its potential as a therapeutic agent in cancer treatment.
Cell Cycle Arrest
Further research has indicated that the compound can cause cell cycle arrest at specific phases, such as the S phase . This interruption in the cell cycle prevents cancer cells from proliferating, thereby inhibiting tumor growth and progression.
These applications highlight the compound’s versatility and potential in various fields of scientific research, particularly in cancer therapy and cellular biology.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-19(23-14-7-8-17-18(11-14)29-12-28-17)9-10-24-21(26)15-5-1-3-13-4-2-6-16(20(13)15)22(24)27/h1-8,11H,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOZNPIHGMPQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)
![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)

![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)

![[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2790799.png)
![N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2790800.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2790802.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)